(S)-Sertaconazole

Overview

Description

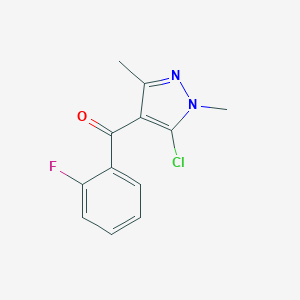

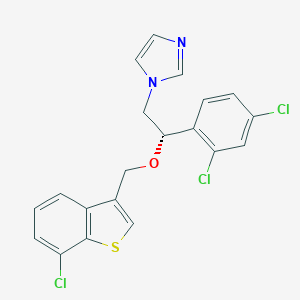

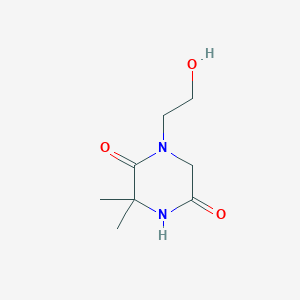

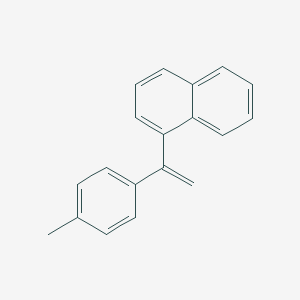

Sertaconazole, also known as (S)-sertaconazole, is a broad-spectrum antifungal agent belonging to the azole class of drugs. It is used to treat various fungal infections, such as tinea, dermatophytosis, and candidiasis. It is also used in the treatment of onychomycosis, a fungal infection of the nails. Sertaconazole is a synthetic derivative of itraconazole, another antifungal agent. It has a wide range of antifungal activities, including activity against dermatophytes, yeasts, and molds.

Scientific Research Applications

Antifungal Efficacy and Tolerability

- Efficacy in Dermatophytosis: (S)-Sertaconazole demonstrates superior efficacy and tolerability compared to miconazole in treating cutaneous dermatophytosis. It significantly decreases symptom scores and offers complete clinical cure in a higher percentage of patients (Sharma et al., 2011).

Broad-Spectrum Antifungal Activity

- Wide Range of Applications: Sertaconazole is effective against a variety of dermatophytes, yeasts (including Candida), and some opportunistic filamentous fungi and Gram-positive bacteria. It maintains antifungal activity in clinical isolates showing reduced susceptibility to other azoles (Croxtall & Plosker, 2009).

Use in Superficial Candidiasis

- Effectiveness Against Candidiasis: Sertaconazole shows potent antifungal action against skin and mucosal mycoses such as cutaneous, genital, and oral candidiasis, and tinea pedis. Its action includes inhibition of ergosterol biosynthesis and disruption of the fungal cell wall (Carrillo-Muñoz et al., 2013).

Comparison with Other Antifungals

- Comparative Efficacy: In a study comparing sertaconazole with terbinafine and luliconazole, sertaconazole showed superior relief in symptoms like pruritus in patients with dermatophytoses. All groups demonstrated equivalent negative mycological assessment, indicating no recurrence of the disease (Jerajani et al., 2013).

Novel Formulations and Delivery Systems

- Nail Patch Formulation: A study explored the use of sertaconazole-containing nail patches for treating onychodystrophy and onychomycosis. These patches showed effective penetration of sertaconazole into the nail without systemic absorption, suggesting a promising treatment option (Susilo et al., 2006).

- Cubosomes for Corneal Targeting: Sertaconazole nitrate loaded cubosomes (STZ-CUBs) have been developed for managing fungal keratitis. They show enhanced permeability and mucoadhesive behavior, offering a novel delivery system for targeting the infected cornea (Younes et al., 2018).

properties

IUPAC Name |

1-[(2S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Sertaconazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)